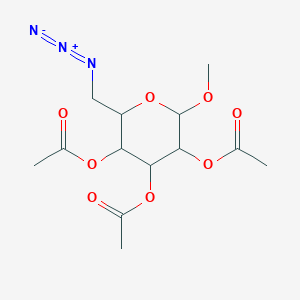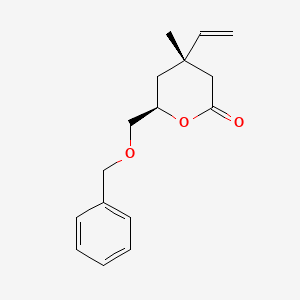
(4S,6R)-6-((Benzyloxy)methyl)-4-methyl-4-vinyltetrahydro-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,6R)-6-((Benzyloxy)methyl)-4-methyl-4-vinyltetrahydro-2H-pyran-2-one is an organic compound that belongs to the class of tetrahydropyran derivatives. These compounds are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and natural products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,6R)-6-((Benzyloxy)methyl)-4-methyl-4-vinyltetrahydro-2H-pyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-4-vinyltetrahydro-2H-pyran-2-one and benzyl alcohol.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: The final product is purified using techniques such as chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring product quality.
Análisis De Reacciones Químicas
Types of Reactions
(4S,6R)-6-((Benzyloxy)methyl)-4-methyl-4-vinyltetrahydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) may be employed in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(4S,6R)-6-((Benzyloxy)methyl)-4-methyl-4-vinyltetrahydro-2H-pyran-2-one has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its use in drug development and therapeutic applications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4S,6R)-6-((Benzyloxy)methyl)-4-methyl-4-vinyltetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, affecting their function.
Pathways: It may influence various biochemical pathways, leading to changes in cellular processes and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran Derivatives: Compounds with similar structures, such as other tetrahydropyran derivatives, may have comparable properties and applications.
Benzyloxy Compounds: Compounds containing the benzyloxy group may exhibit similar reactivity and biological activities.
Uniqueness
(4S,6R)-6-((Benzyloxy)methyl)-4-methyl-4-vinyltetrahydro-2H-pyran-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H20O3 |
|---|---|
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
(4S,6R)-4-ethenyl-4-methyl-6-(phenylmethoxymethyl)oxan-2-one |
InChI |
InChI=1S/C16H20O3/c1-3-16(2)9-14(19-15(17)10-16)12-18-11-13-7-5-4-6-8-13/h3-8,14H,1,9-12H2,2H3/t14-,16+/m1/s1 |
Clave InChI |
BJLTUDZBDSRQPV-ZBFHGGJFSA-N |
SMILES isomérico |
C[C@@]1(C[C@@H](OC(=O)C1)COCC2=CC=CC=C2)C=C |
SMILES canónico |
CC1(CC(OC(=O)C1)COCC2=CC=CC=C2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[6,9a,9b-Trimethyl-3-(2-methyl-5-prop-1-en-2-yloxolan-2-yl)-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B12324992.png)
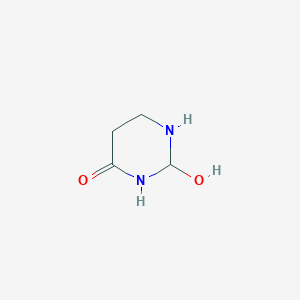
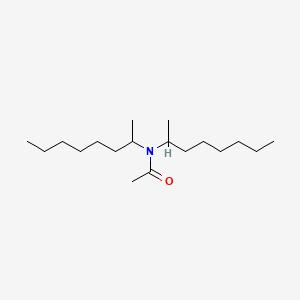
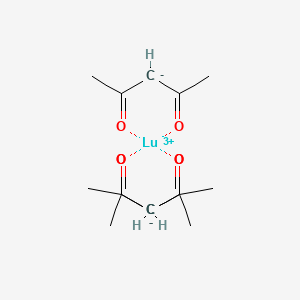
![3,4,5-Trihydroxy-6-[2-(6-methoxynaphthalen-2-yl)propanoyloxy]oxane-2-carboxylic acid](/img/structure/B12325001.png)
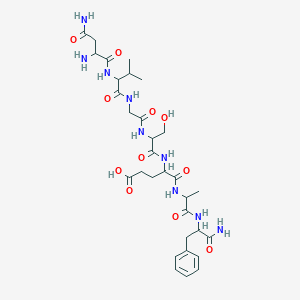
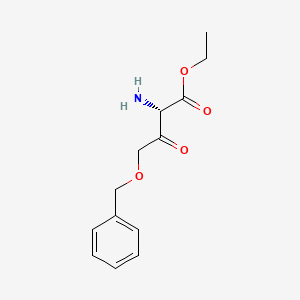
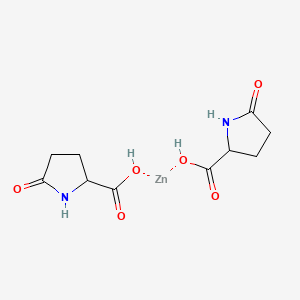
![6-[6-[6-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12325042.png)
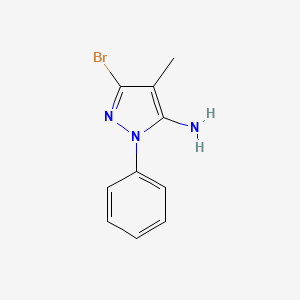
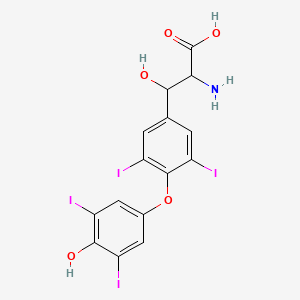
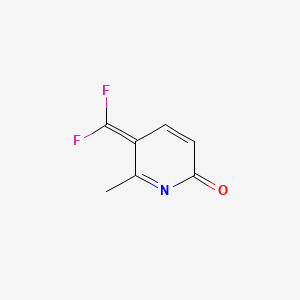
![Acetonitrile;dichlorotitanium;[5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]-dinaphthalen-1-ylmethanol](/img/structure/B12325058.png)
